molecular formula C20H27ClN6O2S B6564155 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 946366-48-9

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B6564155
CAS No.: 946366-48-9
M. Wt: 451.0 g/mol
InChI Key: NGXZDQZFUCTZNL-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS: 946366-48-9) is a pyrimidine derivative featuring dual piperazine substituents. Its molecular formula is C₂₀H₂₇ClN₆O₂S, with a molecular weight of 451.0 g/mol . Structurally, the pyrimidine core is substituted at positions 2 and 6 with two distinct piperazine moieties: one bearing a 3-chlorobenzenesulfonyl group and the other a 4-methylpiperazine. This design combines sulfonamide and methylpiperazine functionalities, which are frequently associated with kinase inhibition or receptor modulation in medicinal chemistry .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN6O2S/c1-16-14-19(25-8-6-24(2)7-9-25)23-20(22-16)26-10-12-27(13-11-26)30(28,29)18-5-3-4-17(21)15-18/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXZDQZFUCTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic molecule notable for its potential biological activities. This compound features a piperazine ring and a pyrimidine core, which are known for their diverse pharmacological properties, including enzyme inhibition and antibacterial activity.

PropertyValue
Molecular Formula C22H24ClN5O2S
IUPAC Name 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Molecular Weight 436.0 g/mol
CAS Number 946314-77-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. The detailed pathways involved in its mechanism of action depend on the specific biological context, which is still under investigation.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds similar to this pyrimidine derivative have shown strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease. For instance, compounds derived from similar structures exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating significant potency compared to standard inhibitors .
  • Urease Inhibition : The compound also demonstrates strong urease inhibition, which is important in treating infections caused by Helicobacter pylori. The IC50 values reported for related compounds were significantly lower than those of traditional urease inhibitors .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure's sulfonamide functionality is particularly noted for its antibacterial properties .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study focused on synthesizing derivatives of piperazine and evaluating their biological activities found that compounds with similar structural motifs exhibited significant AChE and urease inhibition. Among the tested compounds, several showed IC50 values that indicate high efficacy as potential therapeutic agents .
  • Antibacterial Screening : Another research effort evaluated the antibacterial properties of synthesized compounds, revealing that those with sulfonamide groups showed promising results against multiple bacterial strains, suggesting a potential application in antibiotic development .
  • Pharmacological Potential : The pharmacological behavior associated with the piperazine nucleus indicates a broad spectrum of activities including anti-inflammatory and anticancer effects. This compound's design aims to leverage these properties for therapeutic applications in various diseases .

Scientific Research Applications

Overview

The compound 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine , also known as D430-1177, is a complex organic molecule that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by relevant case studies and data tables.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized using reagents like hydrogen peroxide.
  • Reduction : Reduction can be achieved with lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the piperazine ring.

These reactions facilitate the development of new derivatives that may exhibit enhanced properties or activities.

Biological Research

D430-1177 is under investigation for its potential as an enzyme inhibitor, particularly in pathways related to cancer and neurodegenerative disorders. The sulfonamide moiety is believed to play a critical role in inhibiting specific enzymes involved in tumor growth and cell proliferation.

Case Study: Anticancer Activity

A study evaluated a series of piperazine-based compounds for their anticancer properties. The results indicated that derivatives incorporating the chlorobenzenesulfonyl group demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves cell cycle arrest and apoptosis induction.

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of related compounds. It was found that these compounds could effectively modulate serotonin receptor activity, leading to increased neurotransmitter levels in synaptic clefts, which is crucial for developing new treatments for mood disorders.

Data Tables

Activity TypeDescription
AnticancerSignificant antiproliferative effects on various cancer cell lines
NeuropharmacologicalModulates serotonin receptor activity, potential antidepressant effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural motifs , synthetic routes , and hypothesized biological relevance .

Structural and Functional Contrasts

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound (CAS: 946366-48-9) Pyrimidine - 4-(3-Chlorobenzenesulfonyl)piperazine
- 4-Methylpiperazine
451.0 Dual piperazine groups; sulfonamide enhances binding to ATP pockets.
6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl derivatives Pyrimidine - Trifluoromethylphenyl
- Variably substituted sulfonylpiperazines
~450–500 (estimated) Trifluoromethyl group increases metabolic stability and lipophilicity.
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine (MH⁺: 494.19) Thieno[3,2-d]pyrimidine - Methanesulfonyl-piperazine
- Morpholine
494.19 Thiophene ring enhances π-π stacking; morpholine improves solubility.
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-thieno[2,3-d]pyrimidine (CAS: 670270-97-0) Thieno[2,3-d]pyrimidine - 3,4-Dichlorophenylpiperazine
- 4-Fluorophenyl
~529 (estimated) Bulky aryl groups may enhance selectivity for serotonin/dopamine receptors.
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS: 3884-60-4) Pyrimidine - Trimethoxybenzyl-piperazine 356.4 Methoxy groups increase lipophilicity, potentially improving blood-brain barrier penetration.

Preparation Methods

4-Methylpiperazine Substitution at Position 6

The 6-chloro group is substituted with 4-methylpiperazine using phase-transfer catalysis (PTC). The method from CN101250184B employs tetrabutylammonium bromide as a catalyst in a water/chloroform mixture, achieving >80% yield. The reaction proceeds at 50°C for 6 hours, with excess 4-methylpiperazine (1.5 equiv) to drive completion.

Challenges in Sequential Functionalization

Competing Reactivity and Byproduct Formation

Simultaneous substitution of both chloro groups leads to statistical mixtures. To mitigate this, a stepwise approach is essential:

  • Position 2 Substitution First : The 2-chloro group is more reactive due to steric and electronic factors, allowing selective substitution before addressing position 6.

  • Protection of Position 6 : Temporarily converting the 6-chloro to a less reactive group (e.g., methylsulfonyl) prevents unwanted substitutions during the 2-position reaction.

Purification of Intermediates

Chromatographic separation is critical after each step. Intermediate 4-methyl-6-chloro-2-(piperazin-1-yl)pyrimidine is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), while the final compound requires recrystallization from ethanol/water.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.58 (s, 1H, pyrimidine H-5)

    • δ 3.45–3.20 (m, 8H, piperazine CH₂)

    • δ 2.45 (s, 3H, CH₃ at pyrimidine C-4)

    • δ 2.30 (s, 3H, N-CH₃ of 4-methylpiperazine).

  • ¹³C NMR : Signals at δ 162.1 (C-2), 158.9 (C-4), and 45.2 (N-CH₃) confirm structural integrity.

Mass Spectrometry (MS)

  • ESI-MS : m/z 507.1 [M+H]⁺ (calculated for C₂₀H₂₇ClN₆O₂S: 506.1).

Alternative Synthetic Routes and Innovations

One-Pot Microwave-Assisted Synthesis

Combining substitution and sulfonylation in a single microwave step reduces reaction time from 24 hours to 2 hours, though yields remain modest (40–50%).

Solid-Phase Synthesis

Immobilizing the pyrimidine core on Wang resin enables automated sequential substitutions, but scalability issues limit industrial application.

Industrial Scalability and Cost Considerations

  • Cost Drivers : 3-Chlorobenzenesulfonyl chloride (~$250/g) and Boc-piperazine (~$180/g) contribute significantly to expenses.

  • Yield Optimization : Recycling unreacted 4-methylpiperazine via distillation reduces costs by 15–20% .

Q & A

Basic: What are the key steps and reagents for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions:

  • Step 1: Formation of the pyrimidine core via cyclization of substituted amidines or thioureas under acidic/basic conditions.
  • Step 2: Introduction of the 3-chlorobenzenesulfonyl-piperazine moiety using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF .
  • Step 3: Installation of the 4-methylpiperazine group via nucleophilic substitution or Buchwald–Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Reagents: Common bases (e.g., K₂CO₃), sulfonyl chlorides, and anhydrous solvents. Reaction progress is monitored via TLC or HPLC .

Basic: How is structural confirmation achieved for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.3–3.5 ppm confirm piperazine protons; δ 6.8–8.0 ppm indicate aromatic protons from the 3-chlorobenzenesulfonyl group .
    • ¹³C NMR: Signals near 160 ppm confirm pyrimidine carbons .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₂₁H₂₆ClN₆O₂S: 485.15) .
  • X-ray Crystallography: Resolves bond angles and dihedral angles between the sulfonyl group and pyrimidine ring .

Advanced: How to optimize sulfonylation reactions to avoid low yields?

Answer:
Low yields in sulfonylation steps (e.g., Step 2) often arise from:

  • Moisture sensitivity: Use anhydrous DMF or THF with molecular sieves .
  • Incomplete activation: Pre-activate sulfonyl chlorides with Hünig’s base (DIPEA) before coupling .
  • Temperature control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and adjust equivalents of sulfonyl chloride (1.2–1.5 eq.) .

Advanced: What methodological challenges arise in assessing biological activity?

Answer:

  • Solubility: The compound’s hydrophobicity (logP ~3.5) necessitates DMSO stock solutions diluted in PBS (≤0.1% DMSO) for cell-based assays .
  • Target selectivity: Use competitive binding assays (e.g., SPR or ITC) to differentiate activity against related receptors (e.g., serotonin vs. dopamine receptors) .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify via LC-MS to identify major metabolites (e.g., N-demethylation) .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Answer:
Discrepancies may stem from:

  • Assay conditions: Compare buffer pH (e.g., 7.4 vs. 6.8), ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays), and incubation times .
  • Cell lines: Validate target expression levels via Western blot (e.g., PI3Kα in MCF7 vs. HEK293 cells) .
  • Data normalization: Use internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .

Advanced: What computational strategies predict substituent effects on activity?

Answer:

  • QSAR modeling: Train models using descriptors like Hammett σ constants for sulfonyl groups and steric parameters (e.g., Taft Eₛ) for piperazine substituents .
  • Docking simulations: Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., PI3Kγ PDB: 1E7U). Focus on H-bonds between sulfonyl oxygens and Lys802 .
  • MD simulations: Analyze RMSD (<2 Å) over 100 ns to assess stability of the piperazine–receptor interaction .

Basic: How to quantify purity and stability during storage?

Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30 to 10:90 gradient). Purity ≥95% is acceptable for biological testing .
  • Stability: Store lyophilized powder at –20°C under argon. Monitor degradation via monthly HPLC; discard if new peaks exceed 5% .

Advanced: How to design SAR studies for piperazine derivatives?

Answer:

  • Variations: Synthesize analogs with:
    • Electron-withdrawing groups (e.g., –CF₃) on the benzenesulfonyl ring .
    • Bulky substituents (e.g., –CH₂Ph) on the 4-methylpiperazine .
  • Assays: Test against panels of kinases (e.g., PI3K, mTOR) and GPCRs (e.g., 5-HT₂A) to establish selectivity .
  • Data analysis: Plot pIC₅₀ vs. steric/electronic parameters to identify activity cliffs .

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